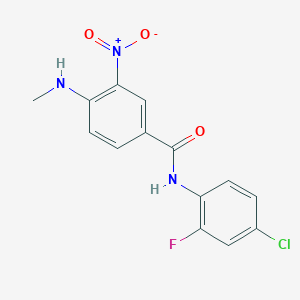![molecular formula C20H22N4O2 B7533586 N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)
N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide, commonly known as DPOA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. DPOA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of DPOA is not fully understood. However, studies have suggested that DPOA exerts its biological and pharmacological effects through the modulation of various signaling pathways. DPOA has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. DPOA has also been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DPOA has been reported to exhibit various biochemical and physiological effects. Studies have shown that DPOA induces cell cycle arrest and apoptosis in cancer cells. DPOA has also been reported to inhibit the growth and proliferation of cancer cells by inducing oxidative stress and DNA damage. Additionally, DPOA has been shown to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPOA in lab experiments is its potential as an anticancer agent. DPOA has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DPOA in lab experiments is its potential toxicity. Studies have shown that DPOA can induce cytotoxicity in normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research of DPOA. One direction is to investigate the potential use of DPOA as a chemotherapeutic agent for the treatment of various cancers. Another direction is to investigate the potential use of DPOA as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to elucidate the exact mechanism of action of DPOA and its potential side effects.
Méthodes De Synthèse
DPOA can be synthesized using various methods, including the reaction of 2-aminobenzophenone with 3-propan-2-yl-1,2,4-oxadiazol-5-ylmethyl chloride in the presence of a base. Another synthesis method involves the reaction of 2-bromoacetophenone with 3-propan-2-yl-1,2,4-oxadiazol-5-ylmethylamine in the presence of a base. These methods have been reported to yield DPOA in good to excellent yields.
Applications De Recherche Scientifique
DPOA has been extensively researched for its potential biological and pharmacological properties. Studies have shown that DPOA exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DPOA has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, DPOA has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)19-23-17(26-24-19)13-21-18(15-9-5-3-6-10-15)20(25)22-16-11-7-4-8-12-16/h3-12,14,18,21H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFDUOZRNSUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)



![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)



![2-[[2-[2-(2-Methylphenyl)pyrrolidin-1-yl]acetyl]amino]benzamide](/img/structure/B7533596.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)
![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2-phenyloxan-3-yl)methanamine](/img/structure/B7533616.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)